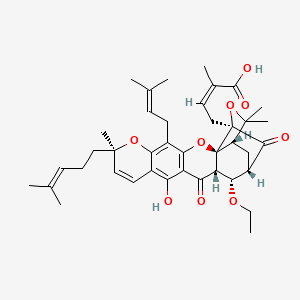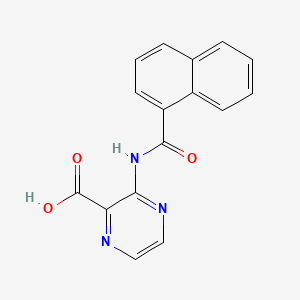
Mab Aspartate Decarboxylase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mab Aspartate Decarboxylase-IN-1 is a potent inhibitor of the enzyme aspartate decarboxylase, specifically targeting the PanD enzyme in Mycobacterium abscessus. This compound has shown significant antibacterial activity and is used in scientific research to study the inhibition of aspartate decarboxylase and its effects on bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mab Aspartate Decarboxylase-IN-1 involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, which is critical for its use in scientific research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Mab Aspartate Decarboxylase-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at any susceptible functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially altering the compound’s inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Mab Aspartate Decarboxylase-IN-1 has several scientific research applications:
Chemistry: Used to study the inhibition mechanisms of aspartate decarboxylase and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of aspartate decarboxylase in bacterial metabolism and growth.
Medicine: Potential therapeutic applications in treating infections caused by Mycobacterium abscessus and other bacteria.
Industry: Used in the development of antibacterial agents and in research focused on bacterial resistance mechanisms .
Wirkmechanismus
Mab Aspartate Decarboxylase-IN-1 exerts its effects by binding to the active site of the aspartate decarboxylase enzyme, inhibiting its activity. This inhibition disrupts the conversion of L-aspartate to β-alanine, a critical step in the biosynthesis of coenzyme A. The molecular targets involved include the PanD enzyme, and the pathways affected are those related to coenzyme A biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Aspartate α-Decarboxylase Inhibitors: Other inhibitors targeting the same enzyme, such as pyrazinoic acid, which also disrupts coenzyme A biosynthesis.
β-Alanine Synthesis Inhibitors: Compounds that inhibit the synthesis of β-alanine, affecting bacterial growth and metabolism.
Uniqueness
Mab Aspartate Decarboxylase-IN-1 is unique due to its specific inhibition of the PanD enzyme in Mycobacterium abscessus, making it a valuable tool in studying bacterial resistance and developing new antibacterial therapies .
Eigenschaften
Molekularformel |
C16H11N3O3 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
3-(naphthalene-1-carbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
LYCKJICKYNNXMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
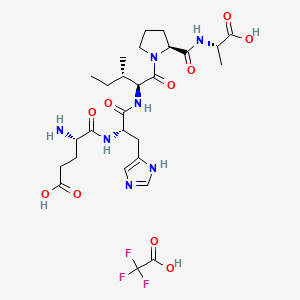
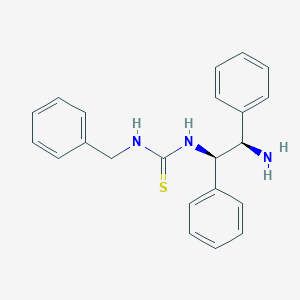
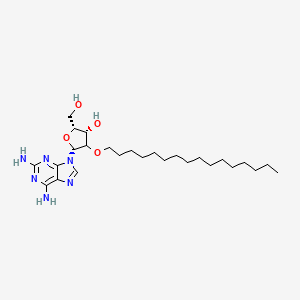
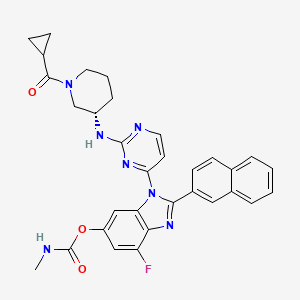

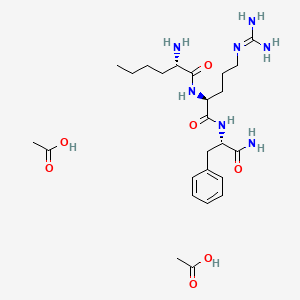
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
